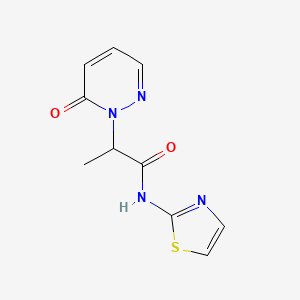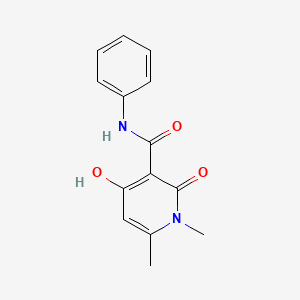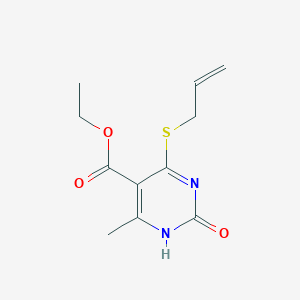
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide, also known as 6-oxo-DHP, is a small molecule inhibitor of two important enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 5α-reductase type 1 (5α-R1). 6-oxo-DHP is a synthetic compound that has been developed as a potential therapeutic agent for treating metabolic syndrome and other diseases associated with abnormal levels of hormones. 6-oxo-DHP has been studied extensively and has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes.
作用機序
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed that this compound binds to the active site of 11β-HSD1 and 5α-R1, preventing the enzymes from catalyzing the conversion of their respective substrates. This results in decreased production of cortisol and dihydrotestosterone.
Biochemical and Physiological Effects
In preclinical studies, this compound has been found to reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that this compound can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
実験室実験の利点と制限
The advantages of using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments include its high selectivity for 11β-HSD1 and 5α-R1, its low toxicity, and its ability to be synthesized relatively easily. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in solution, meaning that it must be used quickly after synthesis.
将来の方向性
There are several potential future directions for 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide research. These include further preclinical studies to evaluate the efficacy and safety of this compound in treating metabolic syndrome and other diseases associated with abnormal levels of hormones; further in vitro studies to better understand the mechanism of action of this compound; and further in vivo studies to evaluate the long-term effects of this compound. Additionally, further research is needed to develop more effective and selective inhibitors of 11β-HSD1 and 5α-R1. Finally, further research is needed to develop novel methods for synthesizing this compound in order to reduce the cost and improve the efficiency of its production.
合成法
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is synthesized using a two-step process involving the reaction of 1,3-thiazol-2-ylpropanamide with 6-oxo-1,6-dihydropyridazin-1-yl bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 90-100°C. The reaction is typically complete within two hours. The product is purified by column chromatography and recrystallization.
科学的研究の応用
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes. In vitro studies have shown that this compound can reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that this compound can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
特性
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(14-8(15)3-2-4-12-14)9(16)13-10-11-5-6-17-10/h2-7H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZITVYHROTZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6426314.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)

![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one](/img/structure/B6426327.png)
![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)
![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)